molecular formula C23H17N2NaO3 B6162264 sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate CAS No. 1448314-05-3

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Cat. No.: B6162264
CAS No.: 1448314-05-3
M. Wt: 392.4 g/mol
InChI Key: OZWQMXABJHRPTE-LSJACRKWSA-M
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Description

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a complex organic compound with a molecular weight of 392.39 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves multiple steps, starting with the preparation of the diphenylamino derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: In biological research, it serves as a fluorescent probe for imaging and studying cellular processes.

Industry: In the industry, it is used in the production of dyes, pigments, and other materials requiring specific optical properties.

Mechanism of Action

The mechanism by which sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

  • 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: This compound is structurally similar and is used in dye-sensitized solar cells (DSSC).

  • Other Cyanoacrylates: These compounds share the cyanoacrylate group and are used in various industrial applications.

Uniqueness: Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate stands out due to its specific molecular structure, which allows for unique interactions and applications in scientific research and industry.

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Properties

CAS No.

1448314-05-3

Molecular Formula

C23H17N2NaO3

Molecular Weight

392.4 g/mol

IUPAC Name

sodium;(E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C23H18N2O3.Na/c1-28-22-15-21(13-12-17(22)14-18(16-24)23(26)27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-15H,1H3,(H,26,27);/q;+1/p-1/b18-14+;

InChI Key

OZWQMXABJHRPTE-LSJACRKWSA-M

Isomeric SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)[O-].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C#N)C(=O)[O-].[Na+]

Purity

0

Origin of Product

United States

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